molecular formula C9H9F3N2O B072877 N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide CAS No. 1579-89-1

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

Cat. No. B072877
CAS RN: 1579-89-1
M. Wt: 218.18 g/mol
InChI Key: QMCLCXKXDXBQLB-UHFFFAOYSA-N
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Description

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is a chemical compound with potential applications in various fields, including organic chemistry and material science. Its unique structure, incorporating a trifluoromethyl group and an acetamide moiety, suggests diverse reactivity and properties.

Synthesis Analysis

The synthesis of compounds similar to N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide often involves the direct fluorination of precursor sodium salts or reactions involving acetyl chloride and different amines in dry conditions. Such processes have been described in the synthesis of related compounds like N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (Negrebetsky et al., 2008); (Sharma et al., 2018).

Molecular Structure Analysis

Structural analysis of similar compounds shows various intermolecular interactions like hydrogen bonds and C-H...π interactions. These interactions can influence the overall molecular configuration and stability, as seen in the structures of certain N-substituted acetamides (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical properties of such compounds are often characterized by their reactivity towards other organic molecules. For instance, derivatives of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide might undergo reactions with electrophiles or nucleophiles, influenced by the presence of the trifluoromethyl group and the acetamide functionality.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are determined by the compound's molecular structure. For instance, the crystal structure of related compounds can provide insights into the compound’s stability and reactivity (Panchal & Patel, 2011).

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
  • Method : The synthesis of these drugs involves various chemical reactions. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results : Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .

3. Mosquito Repellent

  • Application : N-[4-(Trifluoromethyl)phenyl]acetamide may have potential as a mosquito repellent.
  • Method : The compound can disrupt the ability of mosquitoes to synthesize adenosine triphosphate (ATP), an essential energy molecule for muscle function.
  • Results : The compound has shown potential in disrupting mosquito muscle function, making it a potential mosquito repellent.

4. Stabilizer for Anilines

  • Application : N-[4-(Trifluoromethyl)phenyl]acetamide is a stabilizer that inhibits the aggregation of anilines .
  • Method : The compound is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
  • Results : The compound has shown potential in inhibiting the aggregation of anilines .

5. Treatment of Prostate Cancer

  • Application : Flutamide, a nonsteroidal antiandrogen, is used in the treatment of prostate cancer .
  • Method : Flutamide is a compound that contains a trifluoromethyl group. It is used as a medication, specifically as a nonsteroidal antiandrogen .
  • Results : Flutamide has been associated with hepatic dysfunction but is still used in the treatment of prostate cancer .

6. Androgen Receptor Modulator

  • Application : N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide was used to prepare and observe selective androgen receptor modulator activity .
  • Method : The compound is used in the synthesis of potential drug molecules for various diseases and disorders .
  • Results : The compound has shown potential in modulating androgen receptor activity .

4. Stabilizer for Anilines

  • Application : N-[4-(Trifluoromethyl)phenyl]acetamide is a stabilizer that inhibits the aggregation of anilines .
  • Method : The compound is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
  • Results : The compound has shown potential in inhibiting the aggregation of anilines .

5. Treatment of Prostate Cancer

  • Application : Flutamide, a nonsteroidal antiandrogen, is used in the treatment of prostate cancer .
  • Method : Flutamide is a compound that contains a trifluoromethyl group. It is used as a medication, specifically as a nonsteroidal antiandrogen .
  • Results : Flutamide has been associated with hepatic dysfunction but is still used in the treatment of prostate cancer .

6. Androgen Receptor Modulator

  • Application : N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide was used to prepare and observe selective androgen receptor modulator activity .
  • Method : The compound is used in the synthesis of potential drug molecules for various diseases and disorders .
  • Results : The compound has shown potential in modulating androgen receptor activity .

Safety And Hazards

The safety information for “N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCLCXKXDXBQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585422
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

CAS RN

1579-89-1
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1579-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-amino-3-(trifluoromethyl)phenyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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